Arxxant

Description

Structure

3D Structure of Parent

Properties

CAS No. |

202260-21-7 |

|---|---|

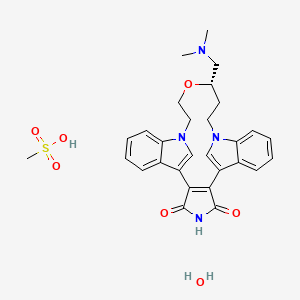

Molecular Formula |

C29H34N4O7S |

Molecular Weight |

582.7 g/mol |

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid;hydrate |

InChI |

InChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1 |

InChI Key |

YTKBKIVYPITVAO-NTEVMMBTSA-N |

SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |

Synonyms |

13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione Arxxant LY 333531 LY-333531 ruboxistaurin ruboxistaurin mesilate hydrate |

Origin of Product |

United States |

Ruboxistaurin Arxxant : a Selective Inhibitor of Protein Kinase C Beta Pkcβ

Molecular Mechanism of PKCβ Inhibition

Ruboxistaurin's inhibitory action on PKCβ is characterized by specific molecular interactions, highlighting its targeted approach to modulating this enzyme.

ATP-Competitive and Reversible Binding Site Interaction

Ruboxistaurin (B62344) functions as an ATP-competitive inhibitor of PKCβ. europa.eumedchemexpress.commdpi.comnih.gov This means that ruboxistaurin competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the PKCβ enzyme. mdpi.comsmolecule.comopenaccessjournals.com By binding to this site, ruboxistaurin hinders the ability of ATP to bind, consequently inhibiting the phosphorylation of downstream substrates. smolecule.comopenaccessjournals.com The inhibition exhibited by ruboxistaurin is also reversible. researchgate.netselleck.co.jp This reversible binding allows for a dynamic interaction with the enzyme, where the compound can associate and dissociate from the active site. selleck.co.jp

Selective Inhibition Profile for Cloned Human PKCβ1 and PKCβ2 Isoforms (IC50 Values)

Ruboxistaurin demonstrates a selective inhibition profile, specifically targeting the cloned human PKCβ1 and PKCβ2 isoforms with high potency. europa.eumedchemexpress.comnih.govguidetopharmacology.orgmedchemexpress.com In in vitro studies, ruboxistaurin has shown inhibitory concentration 50% (IC50) values in the nanomolar range for these isoforms. europa.eumedchemexpress.comnih.govmedchemexpress.com

The IC50 values for ruboxistaurin against cloned human PKCβ1 and PKCβ2 are presented in the table below:

| PKC Isoform | IC50 (nM) | Source |

| PKCβ1 | 4.7 | europa.eumedchemexpress.comnih.govmedchemexpress.com |

| PKCβ2 | 5.9 | europa.eumedchemexpress.comnih.govmedchemexpress.com |

Ruboxistaurin exhibits significantly less potent inhibition on other PKC isoforms, such as PKCη (IC50, 52 nM), PKCα (IC50, 360 nM), PKCγ (IC50, 300 nM), and PKCδ (IC50, 250 nM). medchemexpress.commedchemexpress.com Furthermore, it has no observed effect on PKCζ (IC50, >100 μM). medchemexpress.commedchemexpress.com This selectivity underscores its targeted action on the beta isoforms of PKC.

Preclinical Pharmacological Investigations of Ruboxistaurin Arxxant in Disease Models

Studies on Hyperglycemia-Induced PKCβ Activation and Downstream Signaling Pathways

Hyperglycemia is a primary driver of diabetic complications, initiating a cascade of intracellular events that lead to vascular pathology. A key pathway involves the activation of Protein Kinase C, particularly the β isoform.

Modulation of Diacylglycerol (DAG)-PKC Pathway Activity in Experimental Settings

In hyperglycemic conditions, there is an increased de novo synthesis of diacylglycerol (DAG), a crucial signaling molecule that acts as a physiological activator of PKC. arvojournals.orgdiabetesjournals.org Substantial evidence from experimental models indicates that this elevated level of DAG leads to the chronic activation of PKC, with the β-isoform being particularly linked to the development of diabetic microvascular complications. diabetesjournals.orgnih.gov Ruboxistaurin (B62344) functions by selectively inhibiting the PKCβ1 and PKCβ2 isoenzymes. immune-system-research.com By targeting this enzyme, ruboxistaurin directly intervenes in the pathological signaling cascade initiated by the hyperglycemia-induced accumulation of DAG, thereby modulating the activity of this pathway. diabetesjournals.orgnih.gov

Effects on Vascular and Endothelial Dysfunction Resulting from PKC Activation in Animal Models of Diabetes

The activation of PKCβ in diabetes is associated with a range of vascular pathologies, including endothelial dysfunction, increased vascular permeability, basement membrane thickening, and adhesion of leukocytes to the vascular wall. arvojournals.orgnih.gov Preclinical studies in rodent models have demonstrated that selective inhibition of PKCβ with ruboxistaurin can effectively attenuate these diabetes-induced vascular complications. nih.gov

In diabetic rats, ruboxistaurin treatment has been shown to decrease leukocyte entrapment in the retinal microcirculation, a key event in the development of diabetic retinopathy. arvojournals.orgimmune-system-research.com This intervention helps to improve retinal blood flow abnormalities observed in early-stage diabetes models. immune-system-research.com Furthermore, PKCβ inhibition blocks vascular cell dysfunction mediated by high glucose levels, retarding the progression of retinal and renal microvascular disease in these animal models. nih.gov

Attenuation of Increased PKC Activity in Specific Tissues (e.g., Retina, Kidney) of Diabetic Animals

Experimental diabetic animals exhibit preferential activation of PKC-β in tissues that are common sites of diabetic microvascular damage, such as the retina, aorta, and renal glomeruli. arvojournals.orgimmune-system-research.com Preclinical investigations have confirmed that ruboxistaurin can effectively reduce this heightened enzyme activity in target organs.

In diabetic rat models, administration of ruboxistaurin led to decreased retinal PKC activity and restored the function of crucial enzymes like Na+-K+-ATPase. nih.gov In the kidneys of diabetic mice, ruboxistaurin significantly reduced PKC activity within the glomeruli. immune-system-research.com This reduction in enzyme activity was associated with functional improvements, including the normalization of the glomerular filtration rate (GFR) and a significant reduction in urinary albumin excretion, a key marker of diabetic nephropathy. immune-system-research.comlilly.com

| Parameter | Animal Model | Effect of Ruboxistaurin | Reference |

|---|---|---|---|

| PKC Activity in Renal Glomeruli | Diabetic Mice | Significantly Reduced | immune-system-research.com |

| Glomerular Filtration Rate (GFR) | Diabetic Mice | Normalized | immune-system-research.com |

| Urinary Albumin Excretion | Diabetic Rats | Significantly Reduced | immune-system-research.com |

Influence on Reactive Oxygen Species Production and the Advanced Glycation End Products (AGE)-RAGE Axis

Oxidative stress is a critical component in the development of diabetic complications. The activation of PKCβ is known to be an upstream mediator of this process. researchgate.net While the AGE-RAGE axis is another key pathway activated by hyperglycemia that contributes to oxidative stress, preclinical studies on ruboxistaurin have primarily focused on its direct effects on PKC-mediated reactive oxygen species (ROS) production. nih.govnih.gov

In a study using streptozotocin-induced diabetic rats, which exhibited myocardial hypertrophy and dysfunction, there was a significant increase in the production of the ROS superoxide (B77818) anion and the oxidative stress marker 15-F2t-isoprostane. researchgate.net Treatment with ruboxistaurin normalized these changes. researchgate.net The mechanism was identified as the prevention of PKCβ2 activation, which in turn inhibited the translocation of the NADPH oxidase subunit p67phox to the cell membrane and prevented the overexpression of the p22phox subunit, key steps in the activation of this ROS-producing enzyme. researchgate.net Although PKC activation can be a consequence of the AGE-RAGE signaling, ruboxistaurin's primary preclinical effect in this context is the direct attenuation of PKC-mediated oxidative stress. nih.govresearchgate.net

| Marker | Tissue | Animal Model | Effect of Ruboxistaurin | Reference |

|---|---|---|---|---|

| Superoxide Anion (O2-) Production | Myocardium | Diabetic Rats | Normalized | researchgate.net |

| 15-F2t-isoprostane Levels | Myocardium | Diabetic Rats | Normalized | researchgate.net |

| NADPH Oxidase Subunit (p67phox) Translocation | Myocardium | Diabetic Rats | Prevented | researchgate.net |

Regulation of Growth Factor Signaling (e.g., Vascular Endothelial Growth Factor (VEGF)) in Experimental Systems

Vascular Endothelial Growth Factor (VEGF) is a primary mediator of the increased vascular permeability and neovascularization that characterize diabetic retinopathy. arvojournals.org The intracellular signaling pathway of VEGF involves the activation of PKCβ, making this a critical point of intervention. diabetesjournals.org

Preclinical studies have established that ruboxistaurin can effectively inhibit several pathological processes driven by VEGF. In animal models, ruboxistaurin suppressed VEGF-induced retinal vascular permeability and reduced intraocular neovascularization caused by retinal ischemia. arvojournals.orgdiabetesjournals.orgnih.gov In vitro experiments using human umbilical vein endothelial cells (HUVECs) further detailed this mechanism. Ruboxistaurin inhibited the formation, proliferation, and migration of HUVECs when stimulated by VEGF in a concentration-dependent manner. nih.gov This anti-angiogenic effect is exerted, at least in part, by suppressing the VEGF-induced phosphorylation of downstream signaling proteins, including extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt. nih.gov

| VEGF-Induced Process | Experimental System | Effect of Ruboxistaurin | Reference |

|---|---|---|---|

| Endothelial Cell Proliferation | HUVECs (in vitro) | Inhibited | nih.gov |

| Endothelial Cell Migration | HUVECs (in vitro) | Inhibited | nih.gov |

| Phosphorylation of ERK1/2 and Akt | HUVECs (in vitro) | Inhibited | nih.gov |

| Retinal Vascular Permeability | Animal Models | Suppressed | arvojournals.orgdiabetesjournals.org |

| Retinal Neovascularization | Animal Models | Reduced | arvojournals.orgnih.gov |

Assessment in Animal Models of Microvascular Complications

The efficacy of ruboxistaurin has been evaluated in various animal models that mimic the major microvascular complications of diabetes: retinopathy, nephropathy, and neuropathy. diabetesjournals.org In these models, ruboxistaurin has consistently demonstrated the ability to ameliorate key pathological changes.

In models of diabetic retinopathy, ruboxistaurin has been shown to improve retinal blood flow, reduce vascular leakage, and inhibit neovascularization. arvojournals.orgimmune-system-research.comnih.gov For diabetic nephropathy, preclinical data show that ruboxistaurin preserves kidney function by reducing glomerular PKC activity, normalizing filtration rates, and decreasing albuminuria. immune-system-research.com Animal studies have also indicated beneficial effects for diabetic peripheral neuropathy, where PKCβ activation is implicated in nerve damage. diabetesjournals.orglilly.com Collectively, these preclinical findings in disease models suggest that the selective inhibition of PKCβ by ruboxistaurin addresses a central mechanism in the development of diverse diabetic microvascular complications. nih.govharvard.edu

Retinal Studies in Diabetic Animal Models

Prevention of Retinal Blood Flow Abnormalities

Abnormalities in retinal blood flow are a hallmark of diabetic retinopathy, contributing to retinal hypoxia and subsequent pathology. Preclinical studies in diabetic animal models have demonstrated the potential of ruboxistaurin to mitigate these abnormalities. In diabetic rats, ruboxistaurin has been shown to decrease leukocyte adhesion to the retinal microcirculation. arvojournals.org This reduction in leukocyte entrapment is a critical finding, as leukostasis is known to impede blood flow and contribute to capillary occlusion and non-perfusion in the diabetic retina.

While direct quantitative data on retinal blood flow velocity changes in preclinical models treated with ruboxistaurin is limited in the available literature, the amelioration of diabetes-induced increases in retinal circulation time has been observed. arvojournals.org The table below summarizes the conceptual findings from these preclinical investigations.

| Animal Model | Key Pathological Feature | Effect of Ruboxistaurin |

|---|---|---|

| Diabetic Rat | Increased Leukocyte Adhesion in Retinal Microcirculation | Decreased |

| Diabetic Rat | Retinal Blood Flow Abnormalities | Ameliorated |

Inhibition of Retinal Neovascularization (e.g., in Porcine Laser-Induced Vein Occlusion Model)

Retinal neovascularization, the formation of new, abnormal blood vessels, is a sight-threatening complication of diabetic retinopathy. The potential of ruboxistaurin to inhibit this process has been investigated in various animal models of retinal ischemia and neovascularization. While specific studies on the porcine laser-induced vein occlusion model are not extensively detailed in the available literature, research in other relevant models provides evidence of its anti-angiogenic effects.

In a mouse model of oxygen-induced retinopathy, which is a well-established model for studying proliferative retinopathy, subcutaneous administration of ruboxistaurin significantly reduced pathological vascular changes. nih.gov Furthermore, other animal models of retinal ischemia have also shown that ruboxistaurin can reduce intraocular neovascularization. arvojournals.orgretinahi.com These findings suggest that ruboxistaurin may interfere with the signaling pathways that drive the formation of new blood vessels in the retina. The primary mechanism is believed to be through the inhibition of Protein Kinase C beta (PKCβ), which plays a key role in the signaling cascade of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.gov

Investigations in Diabetic Nephropathy Models

Impact on Renal Function and Pathological Processes

Diabetic nephropathy is a leading cause of end-stage renal disease. Preclinical studies have extensively evaluated the effects of ruboxistaurin in various animal models of diabetic kidney disease, including streptozotocin (B1681764) (STZ)-induced diabetic rats and Leprdb/Leprdb mice. diabetesjournals.org These investigations have consistently demonstrated a positive impact on both renal function and the underlying pathological changes.

Treatment with ruboxistaurin in these models has been shown to normalize glomerular hyperfiltration, a key early event in diabetic nephropathy. diabetesjournals.org Furthermore, it significantly attenuated the increase in urinary albumin excretion, a clinical marker of kidney damage. diabetesjournals.orgresearchgate.net Histological analysis of kidney tissue from ruboxistaurin-treated diabetic animals revealed a reduction in mesangial expansion and glomerulosclerosis. diabetesjournals.org At the molecular level, ruboxistaurin was found to decrease the expression of transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine, and other extracellular matrix proteins. researchgate.net

The following table summarizes key findings on the impact of ruboxistaurin on renal parameters in a diabetic rat model.

| Parameter | Diabetic Control Group | Ruboxistaurin-Treated Diabetic Group |

|---|---|---|

| Serum Creatinine | Significantly Increased | Significantly Attenuated Increase |

| Kidney/Body Weight Ratio | Significantly Increased | Significantly Attenuated Increase |

| Urinary Albumin Excretion | Significantly Increased | Significantly Attenuated Increase |

| Glomerular TGF-β1 Levels | Increased | Reduced |

| Mesangial Expansion | Present | Reduced |

Explorations in Diabetic Peripheral Neuropathy Models

Effects on Nerve Function and Associated Pathologies

Diabetic peripheral neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage and loss of sensation. Preclinical studies in animal models of diabetes have explored the potential of ruboxistaurin to ameliorate the functional and structural deficits associated with this condition.

Broader Pharmacological Effects in Preclinical Disease Models

Preclinical studies have elucidated the cardioprotective potential of Ruboxistaurin (Arxxant), a selective inhibitor of protein kinase C beta (PKC-β), in various models of myocardial ischemia and heart failure. These investigations, conducted in both large and small animal models, suggest that Ruboxistaurin may offer therapeutic benefits in preserving cardiac function and mitigating tissue damage following ischemic events.

In a porcine model of myocardial infarction-induced heart failure, administration of Ruboxistaurin demonstrated significant protective effects. Following the occlusion of the left anterior descending artery, pigs treated with Ruboxistaurin exhibited a notable recovery of myocardial contractility over a three-month period. Furthermore, these animals showed greater ejection fraction and cardiac output compared to the vehicle-treated control group. These findings in a large animal model provide compelling evidence for the potential of PKC-β inhibition as a therapeutic strategy for heart failure.

Similar cardioprotective effects have been observed in rodent models. In a rat model of diabetic cardiomyopathy, Ruboxistaurin treatment was associated with the preservation of both systolic and diastolic function. Specifically, treated diabetic rats showed improvements in the slope of the preload recruitable stroke work relationship and the slope of the end-diastolic pressure-volume relationship. This functional preservation was accompanied by a reduction in cardiomyocyte hypertrophy and collagen I deposition, indicating a beneficial effect on cardiac structure.

The table below summarizes the key findings from these preclinical studies, highlighting the effects of Ruboxistaurin on various cardiac parameters in different animal models of myocardial ischemia and heart failure.

| Animal Model | Key Findings | Outcome |

| Pig (Myocardial Infarction) | - Significantly better recovery of myocardial contractility- Greater ejection fraction- Greater cardiac output | Improved Cardiac Function |

| Rat (Diabetic Cardiomyopathy) | - Preserved systolic and diastolic function- Reduced collagen I deposition- Attenuated cardiomyocyte hypertrophy | Attenuated Cardiac Dysfunction and Remodeling |

These preclinical data underscore the potential of Ruboxistaurin in mitigating the adverse consequences of myocardial ischemia, suggesting a role for PKC-β inhibition in the management of heart failure.

The pharmacological effects of Ruboxistaurin extend to the cellular level, where it has been shown to modulate the activation of key cell types involved in the pathophysiology of vascular diseases, including endothelial cells and monocytes, the precursors to macrophages.

Preclinical evidence indicates that Ruboxistaurin can influence the interaction between monocytes and endothelial cells, a critical step in the development of atherosclerosis. In an in vitro study, Ruboxistaurin was shown to suppress the glucose-induced adhesion of human monocytes to endothelial cells. nih.gov This effect was observed at concentrations specific for PKC-β inhibition, suggesting that this pathway plays a crucial role in mediating the adhesion process under hyperglycemic conditions. nih.gov By inhibiting this interaction, Ruboxistaurin may interfere with a pivotal event in the inflammatory cascade associated with diabetic vascular complications.

Furthermore, Ruboxistaurin has been demonstrated to modulate key signaling pathways within endothelial cells that are implicated in vascular pathology. In a rodent model of diabetic nephropathy, Ruboxistaurin treatment was found to down-regulate the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway. biorxiv.org This pathway is a well-established mediator of fibrosis and extracellular matrix deposition. The administration of Ruboxistaurin led to a significant reduction in the mRNA and protein levels of TGF-β1, Smad2, and Smad3 in the diabetic kidney. biorxiv.org

While direct preclinical studies on the modulation of macrophage activation and their specific signaling pathways by Ruboxistaurin are limited, the observed effects on monocyte adhesion suggest a potential indirect influence on macrophage behavior and the inflammatory response. The ability of Ruboxistaurin to attenuate leukocyte entrapment in the retinal microcirculation of diabetic rats further supports its anti-inflammatory potential. immune-system-research.com

The table below summarizes the observed effects of Ruboxistaurin on cellular activation and signaling pathways in preclinical models.

| Cell Type | Preclinical Model | Observed Effect | Signaling Pathway Implication |

| Endothelial Cells & Monocytes | In vitro (Human) | Suppressed glucose-induced adhesion of monocytes to endothelial cells | Inhibition of PKC-β mediated adhesion |

| Endothelial Cells | Rodent (Diabetic Nephropathy) | Down-regulation of TGF-β1, Smad2, and Smad3 | Modulation of the TGF-β1/Smad pathway |

These findings suggest that Ruboxistaurin's therapeutic potential may be, in part, attributable to its ability to modulate cellular activation and key signaling cascades that drive vascular inflammation and fibrosis.

Mechanistic Elucidation and Theoretical Frameworks in Ruboxistaurin Arxxant Research

Detailed Molecular Interactions Underlying PKCβ Inhibition

Ruboxistaurin (B62344), also known by its investigational name LY333531, is a selective inhibitor of the protein kinase C beta (PKCβ) isoform. lilly.com Its mechanism of action is centered on its direct interaction with the kinase domain of the enzyme. As a member of the bisindolylmaleimide class of compounds, Ruboxistaurin functions as an ATP-competitive inhibitor. nih.gov This means it binds to the active site of PKCβ, specifically at the location where adenosine (B11128) triphosphate (ATP) would normally bind. nih.gov By occupying this site, Ruboxistaurin physically obstructs the binding of ATP, which is the essential phosphate (B84403) donor for the kinase's enzymatic activity.

This competitive inhibition prevents the transfer of a phosphate group from ATP to the target substrate proteins of PKCβ. The phosphorylation of these downstream substrates is a critical step in the signal transduction pathways that PKCβ mediates. Therefore, by preventing substrate phosphorylation, Ruboxistaurin effectively blocks the signaling cascade downstream of PKCβ activation. nih.gov This high specificity for the PKCβ isoform (both β1 and β2) over other PKC isoforms and kinases is a key feature of its molecular action, allowing for targeted disruption of pathological pathways where PKCβ is overactivated. nih.gov

Identification of Specific Cellular Processes and Gene Expressions Regulated by PKCβ Inhibition

The selective inhibition of PKCβ by Ruboxistaurin has been shown to modulate a range of cellular processes and alter gene expression profiles implicated in various pathologies, particularly diabetic microvascular complications. lilly.comnih.gov

One of the most extensively studied areas is its effect on the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway , which is a key mediator of fibrosis and extracellular matrix (ECM) accumulation in diabetic nephropathy. nih.govnih.gov In animal models of diabetes, treatment with Ruboxistaurin significantly attenuated the up-regulation of TGF-β1, Smad2, and Smad3 mRNA expression. nih.govresearchgate.net This was accompanied by a reduction in the protein levels of TGF-β1 and phosphorylated Smad3, indicating that PKCβ inhibition disrupts this pro-fibrotic signaling cascade at the transcriptional and post-translational levels. nih.gov Furthermore, Ruboxistaurin treatment prevented the diabetes-induced reduction in Grb2-Related Adaptor Protein (GRAP), suggesting a role in normalizing growth factor receptor signaling. nih.govresearchgate.net

Another critical cellular process regulated by PKCβ is angiogenesis , driven by Vascular Endothelial Growth Factor (VEGF). Overactivation of PKCβ is linked to increased VEGF expression and retinal vascular permeability, hallmarks of diabetic retinopathy. nih.govnih.gov Research has demonstrated that Ruboxistaurin inhibits VEGF-induced proliferation and migration of endothelial cells. nih.gov This anti-angiogenic effect is partly mediated by suppressing the VEGF-induced phosphorylation of downstream signaling molecules, including Extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B). nih.gov

PKCβ is also involved in inflammatory responses and endothelial dysfunction. frontiersin.org Its inhibition by Ruboxistaurin has been found to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are crucial for the recruitment and adhesion of inflammatory cells to the endothelium. frontiersin.org

| Cellular Process / Pathway | Affected Gene/Protein | Effect of PKCβ Inhibition by Ruboxistaurin | Associated Pathology | Reference |

|---|---|---|---|---|

| Fibrosis / ECM Deposition | TGF-β1, Smad2, Smad3 | Down-regulates mRNA and protein expression; reduces Smad3 phosphorylation. | Diabetic Nephropathy | nih.govresearchgate.netresearchgate.net |

| Angiogenesis / Vascular Permeability | VEGF, ERK1/2, Akt | Inhibits VEGF-induced cell proliferation/migration; suppresses ERK1/2 and Akt phosphorylation. | Diabetic Retinopathy | nih.govnih.gov |

| Growth Factor Signaling | GRAP | Prevents the reduction in protein expression. | Diabetic Nephropathy | nih.govresearchgate.net |

| Cardiac Hypertrophy / Fibrosis | CTGF, Fetal-type myosin heavy chain | Prevents up-regulation of pro-fibrotic and hypertrophy-associated genes. | Diabetic Cardiomyopathy | pnas.orgdiabetesjournals.org |

| Endothelial Inflammation | ICAM-1, VCAM-1 | Reduces expression of adhesion molecules. | Atherosclerosis | frontiersin.org |

Application of Systems Biology and Computational Modeling in Understanding PKC-Mediated Disease Pathogenesis

The complexity of signaling networks, where kinases like PKCβ act as crucial nodes, necessitates the use of systems biology and computational modeling to understand their role in disease. nih.govfrontiersin.org These approaches allow researchers to move beyond linear pathways and analyze the emergent properties of the entire system, such as feedback loops and crosstalk, which dictate cellular behavior. nih.gov

Computational modeling of the PKC life cycle, for example, helps to describe the key regulatory processes of its maturation, activation, and termination. nih.govnih.gov Such models can simulate how the cellular pool of PKC responds to different types and durations of stimuli, and how aberrations in its regulation can lead to pathological states like those seen in cancer or diabetes. nih.govnih.gov These models integrate numerous variables, including phosphorylation events, second messenger binding, and protein degradation pathways, to provide a holistic view of PKC regulation. nih.govfrontiersin.org

A specific and powerful tool used in systems biology is the Petri net theory . nih.govnih.gov A Petri net is a mathematical modeling language used to describe distributed systems. nih.gov In a biological context, it is represented as a bipartite graph with "places" (representing passive components like molecules, proteins, or genes) and "transitions" (representing active events like chemical reactions or transformations). nih.govnih.gov "Tokens" reside in places and move through transitions, simulating the flow of information or mass through the network. nih.govmdpi.com

This framework is particularly well-suited for modeling the complex, multifactorial processes involved in PKC-mediated diseases. For instance, in atherosclerosis , a disease with significant inflammatory and metabolic components where PKCβ plays a role, Petri net models have been developed to analyze the interplay between factors like oxidative stress, cholesterol homeostasis, and macrophage dynamics. frontiersin.orgnih.govmdpi.com By constructing a Petri net model of the signaling cascade, researchers can perform qualitative analyses of the system's structure and behavior. nih.gov For example, a model could trace the downstream consequences of PKCβ activation on endothelial cell adhesion, macrophage activation, and lipid accumulation within the arterial wall. nih.govmdpi.com This allows for in-silico experiments, such as simulating the "knockout" of a particular gene or the inhibition of an enzyme like PKCβ, to predict the systemic effects on the entire atherosclerotic process. nih.gov

Comparison with Genetic Ablation Models to Delineate Isoform-Specific Roles

While pharmacological inhibitors like Ruboxistaurin are powerful tools, genetic ablation models, such as knockout and transgenic mice, provide definitive evidence for the specific roles of individual PKC isoforms in health and disease. diabetesjournals.orgresearchgate.net Comparing the outcomes of both approaches is crucial for target validation and for understanding potential discrepancies between inhibiting a protein's function and its complete absence. springernature.com

Studies using PKCβ knockout (PKC-β⁻/⁻) mice have largely corroborated the findings from Ruboxistaurin research, particularly in the context of diabetic kidney disease. diabetesjournals.org Diabetic PKC-β⁻/⁻ mice showed reduced renal and glomerular hypertrophy and diminished expression of ECM proteins like collagen and fibronectin, similar to the effects of Ruboxistaurin. diabetesjournals.org These genetic models confirmed that PKCβ is a critical mediator of high-glucose-induced TGF-β1 expression and subsequent renal fibrosis. diabetesjournals.org However, the genetic model also revealed nuances; for instance, PKC-β deficiency did not prevent the development of albuminuria in one study, suggesting other signaling pathways are involved in this specific aspect of nephropathy. diabetesjournals.org

Conversely, transgenic mice that overexpress the PKCβ2 isoform specifically in the myocardium have been instrumental in establishing a causal link between the activation of this single isoform and the development of cardiomyopathy. pnas.orgresearchgate.net These mice developed left ventricular hypertrophy, cardiac fibrosis, and decreased cardiac performance, a phenotype that mirrors diabetic cardiomyopathy. pnas.orgdiabetesjournals.org Crucially, treatment of these transgenic mice with a PKCβ inhibitor led to functional and histological improvement, directly linking the pharmacological action to the genetically proven pathological role of the isoform. pnas.org This provides powerful evidence that inhibiting PKCβ is a valid therapeutic strategy for this condition.

The comparison between these models highlights their complementary nature. Pharmacological studies demonstrate the potential of a therapeutic intervention, while genetic models confirm the isoform-specific contribution to the pathology. researchgate.netnih.gov Discrepancies can sometimes arise due to off-target effects of a drug, or because the complete absence of a protein during development (in a knockout model) can trigger compensatory mechanisms not present when an adult animal is treated with an inhibitor. springernature.com

| Pathological Process | Pharmacological Inhibition (Ruboxistaurin) | Genetic Ablation (PKCβ Knockout) | Genetic Overexpression (PKCβ2 Transgenic) | Reference |

|---|---|---|---|---|

| Diabetic Renal Hypertrophy & Fibrosis | Reduces hypertrophy and ECM deposition by inhibiting the TGF-β1/Smad pathway. | Confirms reduction in hypertrophy and ECM gene expression. | Not Applicable | nih.govdiabetesjournals.org |

| Diabetic Albuminuria | Reduces albuminuria in rat models. | Did not prevent albuminuria in one mouse study, suggesting other pathways are involved. | Not Applicable | lilly.comdiabetesjournals.org |

| Cardiac Hypertrophy & Dysfunction | Improves cardiac function in diabetic animal models. | Not extensively studied for this endpoint. | Overexpression directly causes cardiomyopathy, which is reversible with a PKCβ inhibitor. | nih.govpnas.org |

| Retinal Vascular Dysfunction | Ameliorates diabetes-induced hemodynamic abnormalities and reduces VEGF-driven permeability. | Deletion protects against some aspects of diabetes-induced retinal damage. | Not Applicable | nih.govharvard.edu |

Advanced Research Directions and Future Academic Inquiry for Ruboxistaurin Arxxant

Elucidating Novel PKCβ-Dependent Signaling Pathways

Ruboxistaurin's primary mechanism involves ATP-dependent competitive inhibition of PKCβ, with reported IC50 values of 4.7 nM for PKCβ1 and 5.9 nM for PKCβ2 researchgate.net. This selective inhibition provides a valuable tool for dissecting intricate PKCβ-dependent signaling cascades. Beyond its established role in hyperglycemia-induced vascular dysfunction, which affects processes like permeability, vasodilator release, endothelial activation, and growth factor signaling, ruboxistaurin (B62344) is being investigated for its influence on less understood pathways researchgate.net.

One area of advanced research involves the nuclear factor-kappa B (NF-κB) signaling pathway. Recent studies have shown that chronic activation of the NF-κB pathway by hyperglycemia, particularly in type 1 diabetes, involves activated PKCβ and contributes to impaired reperfusion recovery in preclinical models of peripheral artery disease (PAD) mdpi.com. Inhibition of PKCβ with ruboxistaurin has been demonstrated to restore the canonical NF-κB signaling pathway both in vitro and in vivo, highlighting a pivotal role for PKCβ activity in post-ischemic adaptation under hyperglycemic conditions mdpi.com.

Another emerging pathway is the PKCβ2/P66shc oxidative stress pathway, which has been linked to diabetic cardiomyopathy encyclopedia.pub. Research indicates that PKCβ-mediated phosphorylation of Ser36 of the p66Shc adaptor protein leads to its translocation to mitochondria, contributing to mitochondrial dysfunction and apoptosis in lung tissue cells encyclopedia.pub. Ruboxistaurin's ability to inhibit PKCβ suggests its utility in further exploring the nuances of this oxidative stress pathway and its implications in cardiac pathology. More broadly, PKCβ is known to be involved in diverse cellular functions including receptor desensitization, modulation of membrane structure, regulation of gene expression, and influencing cell growth, apoptosis, immune responses, learning, and memory, providing a rich landscape for discovering novel PKCβ-dependent signaling mechanisms lilly.com.

Use of Ruboxistaurin (Arxxant) as a Pharmacological Probe for PKCβ Biology in Diverse Cellular Contexts

Ruboxistaurin serves as a critical pharmacological probe for investigating the biological roles of PKCβ in a variety of cellular and physiological contexts. Its selective inhibitory action allows researchers to delineate the specific contributions of PKCβ isoforms to disease pathogenesis and normal cellular processes.

In animal models, ruboxistaurin has been extensively used to study vascular and endothelial dysfunctions resulting from PKC activation in diabetes. It has shown beneficial effects on biochemical and physiological parameters in diabetic rat models, including ameliorating deficits in nerve function and endoneurial blood flow in streptozotocin (B1681764) (STZ)-induced diabetic rats researchgate.net. Furthermore, in a porcine model, ruboxistaurin prevented the slowing of retinal blood flow and induced regression of retinal neovascularization, demonstrating its utility in studying ocular microvascular pathology europa.euresearchgate.net.

Beyond diabetic complications, ruboxistaurin has been employed in in vitro studies to investigate its impact on glucose-induced adhesion of monocytes to endothelial cells, a crucial early step in atherogenesis grantome.com. In the context of kidney disease, it has been used to assess its effects on albuminuria, structural injury, and transforming growth factor-beta (TGF-β) expression in diabetic transgenic Ren-2 rats and db/db mice psu.eduscispace.comphysiology.org. Recent research has also utilized ruboxistaurin to explore its autophagy-regulating role in the pathogenesis of preeclampsia, employing both mouse models and human umbilical vein endothelial cells (HUVECs) and human choriocarcinoma cells (JEG-3) encyclopedia.pub. These diverse applications underscore ruboxistaurin's value as a precise tool for elucidating PKCβ biology across multiple organ systems and disease states.

Design and Synthesis of Next-Generation PKC Inhibitors Based on Ruboxistaurin's (this compound's) Structural Principles

Ruboxistaurin, a bisindolylmaleimide, represents a foundational scaffold for the design of protein kinase C (PKC) inhibitors researchgate.netnih.govencyclopedia.pub. Its development was initially inspired by the natural product staurosporine, with modifications aimed at enhancing potency and selectivity nih.gov. As an ATP-competitive inhibitor, ruboxistaurin binds to the ATP-binding site of PKCβ europa.eumdpi.comencyclopedia.pub.

The challenge in developing highly selective PKC inhibitors stems from the significant sequence homology and structural similarity within the ATP-binding regions across various PKC isozymes and other protein kinases uninet.edu. However, the bisindolylmaleimide framework offers opportunities for structural manipulation to achieve improved selectivity profiles. For instance, the exploration of anilino-monoindolylmaleimides, where one indole (B1671886) moiety is replaced with an aniline, has demonstrated enhanced selectivity for PKCβ over other isoforms like PKCα or PKCε amanote.com.

Further research involves using ruboxistaurin's structural template to design novel macrocyclic derivatives for probing kinase inhibition nih.gov. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in understanding the precise binding modes of ruboxistaurin and identifying key pharmacophoric features researchgate.netfrontiersin.org. These insights guide the rational design and synthesis of next-generation PKCβ inhibitors, aiming for improved potency, selectivity, and pharmacokinetic properties. The observation that ruboxistaurin also exhibits activity against glycogen (B147801) synthase kinase 3 (GSK3) isoforms (IC50 values of 695.9 nM for GSK3α and 97.3 nM for GSK3β) further suggests shared structural principles or binding motifs that could be leveraged in the design of multi-targeted or more selective kinase inhibitors frontiersin.org.

Exploration of Ruboxistaurin's (this compound's) Research Potential in Other PKC-Related Pathologies Beyond Diabetes

While ruboxistaurin's primary investigation has been in diabetic complications, its role as a selective PKCβ inhibitor has prompted research into its potential in other pathologies where PKC dysregulation is implicated.

Cardiovascular Diseases: Beyond diabetic cardiomyopathy, ruboxistaurin has demonstrated cardioprotective effects in animal models of myocardial infarction europa.eu. Acute administration of ruboxistaurin in a swine model of heart failure with reduced ejection fraction (HFrEF) significantly increased cardiac contractility and reduced end-diastolic and end-systolic volumes, suggesting beneficial ventricular remodeling researchgate.netnih.gov. These findings indicate its potential as a novel therapeutic agent for heart failure patients, acting as a moderate inotrope nih.gov.

Non-Diabetic Kidney Disease: Research has explored ruboxistaurin's impact on progressive kidney disease independent of diabetes. In subtotally nephrectomized (STNx) rats, a non-diabetic model of chronic kidney disease, ruboxistaurin treatment attenuated the impairment in glomerular filtration rate (GFR) and reduced the extent of both glomerulosclerosis and tubulointerstitial fibrosis researchgate.netnih.gov. This suggests that PKCβ inhibition could be a therapeutic strategy for non-diabetic forms of kidney disease where PKCβ activation is also elevated nih.gov.

Preeclampsia: Intriguingly, studies have investigated the autophagy-regulating role of PKCβ inhibition in preeclampsia pathogenesis. In a mouse model, the selective inhibition of PKCβ by ruboxistaurin was sufficient to induce preeclampsia-like symptoms, accompanied by excessive autophagic flux and a disruption in the balance of pro- and anti-angiogenic factors in placentas encyclopedia.pub. This indicates that PKCβ may play a protective role in preeclampsia, and ruboxistaurin serves as a valuable tool to elucidate the underlying mechanisms of this complex condition.

COVID-19: In a more recent and unexpected development, machine learning models have predicted ruboxistaurin to be active against SARS-CoV-2, the virus responsible for COVID-19 frontiersin.org. This potential activity is hypothesized to involve its inhibitory effects on GSK3, which plays a role in the phosphorylation of the viral nucleocapsid protein frontiersin.org. This highlights a novel research direction for ruboxistaurin, leveraging computational drug repurposing strategies.

Development of Advanced Preclinical Models for Studying Microvascular Complications and PKC Modulation

The advancement of preclinical models is crucial for a comprehensive understanding of microvascular complications and the precise modulation of PKC isoforms. Ruboxistaurin plays a role in validating and characterizing these models.

Traditional animal models, such as streptozotocin (STZ)-induced diabetic rats, db/db mice, and diabetic transgenic Ren-2 rats, have been extensively used to study diabetic retinopathy, nephropathy, and neuropathy europa.euresearchgate.netlilly.compsu.eduscispace.comphysiology.org. These models mimic various aspects of human diabetic microvascular complications, allowing for the evaluation of ruboxistaurin's effects on retinal blood flow, nerve conduction velocity, albuminuria, and structural kidney damage europa.euresearchgate.netlilly.comscispace.com. A porcine model has also been utilized to study retinal neovascularization and its regression in response to ruboxistaurin europa.euresearchgate.net.

The development of more sophisticated in vitro and ex vivo models allows for detailed mechanistic studies. Examples include human umbilical venous endothelial cells used to investigate glucose-induced monocyte adhesion, and cultured mesangial cells and renal glomeruli to characterize biochemical and molecular abnormalities induced by hyperglycemia grantome.compsu.edu. HEK293 cells over-expressing PKCβ2 have been employed to study the inhibition of IL-8 production by ruboxistaurin nih.gov. Furthermore, human umbilical vein endothelial cells (HUVECs) and human choriocarcinoma cells (JEG-3) are used in studies of preeclampsia, where ruboxistaurin helps to explore the role of PKCβ in disease pathogenesis encyclopedia.pub. In the realm of neuroinflammation, primary cell cultures derived from mouse brain are being utilized to study PKC modulation biorxiv.org.

Beyond biological models, computational approaches are increasingly integrated into preclinical research. Quantitative structure-activity relationship (QSAR) modeling and molecular dynamics (MD) simulations are employed to predict drug activity, understand protein-ligand interactions, and guide the rational design of new inhibitors based on compounds like ruboxistaurin frontiersin.orgcaymanchem.com. The continuous refinement and validation of these diverse preclinical models, both biological and computational, are essential for advancing the understanding of PKCβ biology and the therapeutic potential of its modulators like ruboxistaurin.

Q & A

Basic Research Questions

Q. How can researchers design an initial experimental framework to evaluate Arxxant’s biochemical mechanisms?

- Methodological Answer : Begin with a literature review to identify this compound’s known targets (e.g., enzyme inhibition, receptor binding). Use in vitro assays (e.g., fluorescence-based activity tests) to validate baseline interactions. Employ dose-response curves to establish potency (EC50/IC50 values) and selectivity against related pathways. Replicate prior studies to confirm reproducibility before exploring novel mechanisms .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to quantify dose-response relationships. For longitudinal data, apply mixed-effects models to account for inter-subject variability. Validate assumptions with residual plots and Kolmogorov-Smirnov tests. Open-source tools like R/Python packages (e.g.,

drc,lme4) ensure transparency .

Q. How should researchers address variability in this compound’s pharmacokinetic data across species?

- Methodological Answer : Normalize data using allometric scaling (e.g., body surface area) to compare interspecies differences. Apply compartmental modeling (e.g., non-linear mixed-effects modeling in Monolix) to estimate absorption/distribution parameters. Cross-validate with in silico simulations (e.g., GastroPlus) to predict human pharmacokinetics .

Advanced Research Questions

Q. How can factorial design optimize multi-variable experiments investigating this compound’s synergistic effects with adjunct therapies?

- Methodological Answer : Implement a 2^k factorial design to test interactions between variables (e.g., dosage, administration timing, co-therapies). Use ANOVA to identify main effects and interactions. For high-dimensional data, apply machine learning (e.g., random forests) to rank variable importance. Validate findings with response surface methodology (RSM) .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

- Methodological Answer : Conduct mechanistic toxicology studies (e.g., transcriptomics/proteomics) to identify off-target pathways. Compare tissue-specific exposure levels via LC-MS/MS. Use Bayesian meta-analysis to integrate conflicting datasets, weighting studies by sample size and methodological rigor .

Q. How to integrate computational modeling with wet-lab experiments for this compound’s structure-activity relationship (SAR) studies?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis experiments to validate binding hypotheses. Train QSAR models using curated datasets (e.g., ChEMBL) and validate with leave-one-out cross-validation. Prioritize synthetic analogs using Pareto optimization (efficacy vs. ADMET properties) .

Data and Theoretical Frameworks

Q. What criteria define a robust theoretical framework for this compound’s mechanism of action in heterogeneous disease models?

- Methodological Answer : Align hypotheses with established biological pathways (e.g., PI3K/AKT for oncology). Use pathway enrichment analysis (e.g., DAVID, GSEA) on omics data to identify overrepresented mechanisms. Validate via knockout/knockdown models (e.g., CRISPR-Cas9) to test causality .

Q. How to ensure reproducibility in this compound studies when using diverse cell lines or animal strains?

- Methodological Answer : Standardize protocols using MISRA guidelines (e.g., cell passage number, serum lot consistency). Report strain-specific genetic backgrounds (e.g., C57BL/6 vs. BALB/c). Share raw data and analysis scripts via repositories like Zenodo or Figshare to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.